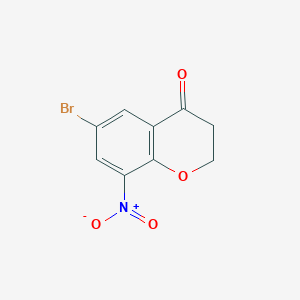
2-ブロモ-4-(トリフルオロメトキシ)ベンジルアルコール
概要
説明
“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6BrF3O2 . It is used as a pharmaceutical intermediate . It has a molecular weight of 271.03 .
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” can be achieved through nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a benzyl alcohol group . The InChI code for this compound is 1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 .
Chemical Reactions Analysis
The trifluoromethoxy group in “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has electron-withdrawing effects and high lipophilicity .
Physical And Chemical Properties Analysis
“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a liquid at room temperature . It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.
科学的研究の応用
医薬品中間体
2-ブロモ-4-(トリフルオロメトキシ)ベンジルアルコール: は、様々な医薬品化合物の合成における中間体として利用されます . トリフルオロメトキシ基は、膜透過性と代謝安定性を変化させる能力を持つため、薬物分子中の存在は、薬物の薬物動態および薬力学特性に大きく影響を与える可能性があります。
トリフルオロメチル基含有薬物の合成
トリフルオロメチル基は、FDA承認薬の一般的な特徴であり、2-ブロモ-4-(トリフルオロメトキシ)ベンジルアルコールは、このような薬物を合成するための前駆体として役立ちます . この化合物は、様々なトリフルオロメチル基含有医薬品の製造における重要な中間体であるベンジルトリクロロアセチミデートの形成に関与しています。
材料科学
材料科学では、この化合物は、材料にトリフルオロメトキシ基を導入するために使用され、化学的耐性を向上させたり、特定の用途に合わせて表面特性を変更したりするなど、材料の特性を強化します .
有機合成
2-ブロモ-4-(トリフルオロメトキシ)ベンジルアルコール: は、有機合成、特にトリフルオロメトキシ基が独自の電子効果のために必要とされる複雑な分子の構築に使用されています .
NMRスペクトル予測
この化合物は、新しい化学物質のNMRスペクトルを予測するためにも使用されています。 トリフルオロメトキシ基の明確な化学シフトは、NMR分光法における構造解明に不可欠となる可能性があります .
速度論的研究
これは、ホスホンホルマートプロドラッグやアクアクロム(IV)錯体の挙動を調べるものなど、速度論的研究に関与しています。 これらの研究は、有効性と安定性が向上した新しい薬物や材料の開発につながる可能性があります .
触媒作用
トリフルオロメトキシ基は、触媒プロセスにおいて指向性基として作用し、化学反応の結果に影響を与える可能性があります。2-ブロモ-4-(トリフルオロメトキシ)ベンジルアルコールは、様々な触媒系におけるこれらの効果を研究するために使用できます .
ヘテロ芳香族の芳香族化
ヘテロ芳香族化学の分野では、この化合物は、ヘテロ芳香族の直接芳香族化に使用され、これは多くの医薬品や農薬の合成における重要なステップです .
Safety and Hazards
“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol involves interactions with its targets that lead to changes at the molecular level. For instance, in a free radical reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon–carbon bonds and can affect various biochemical pathways.
Pharmacokinetics
The compound’s physical form is a liquid , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it may have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could influence its stability. Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other chemicals, and specific conditions in the biological environment where it is used.
生化学分析
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the formation of succinimide radicals. These radicals can further interact with hydrogen atoms at the benzylic position, leading to the formation of various intermediates . Additionally, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can participate in reactions with other biomolecules, influencing their activity and stability.
Cellular Effects
2-Bromo-4-(trifluoromethoxy)benzyl alcohol has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Furthermore, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it can inhibit the activity of enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2-8°C to maintain its stability . Over time, the compound may undergo degradation, leading to the formation of by-products that can influence its activity. Long-term studies in vitro and in vivo have shown that 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
2-Bromo-4-(trifluoromethoxy)benzyl alcohol is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are responsible for the metabolism of xenobiotics. These interactions can lead to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
特性
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJYAPZRFZVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



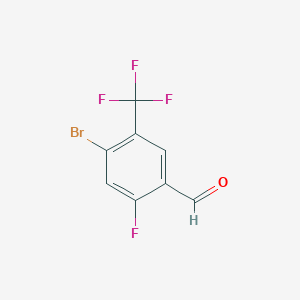
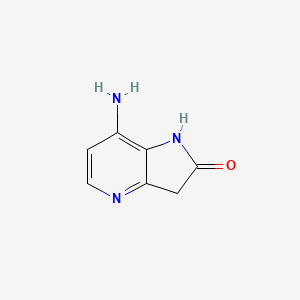
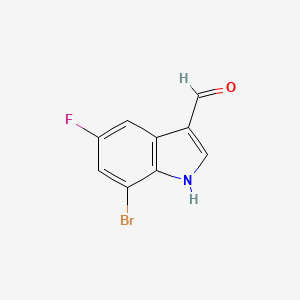
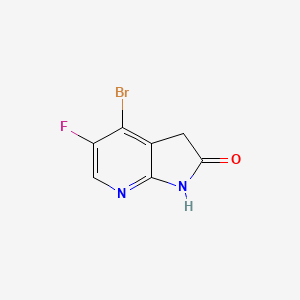


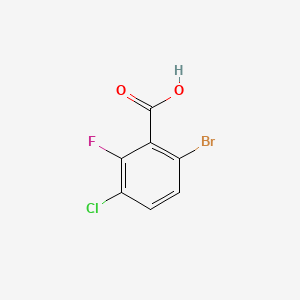

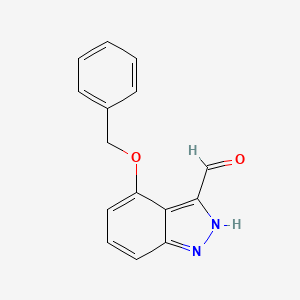
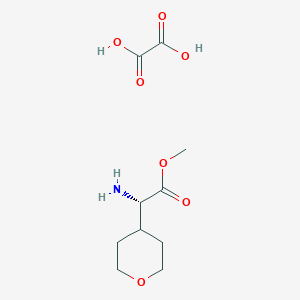
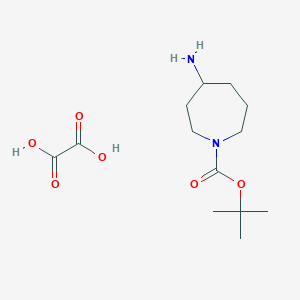
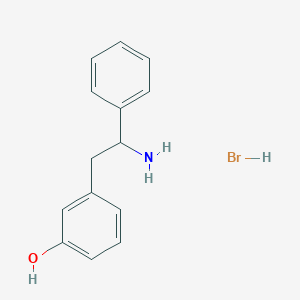
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
